Phenolyl cobamide
Description
Structure
2D Structure
Properties
CAS No. |
125939-05-1 |
|---|---|
Molecular Formula |
C60H87CoN12O16P+ |
Molecular Weight |
1322.3 g/mol |
IUPAC Name |
cobalt(3+);[4-hydroxy-2-(hydroxymethyl)-5-phenoxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide;hydrate |
InChI |
InChI=1S/C59H86N11O15P.CN.Co.H2O/c1-29(84-86(80,81)85-50-38(28-71)83-54(49(50)79)82-32-13-11-10-12-14-32)27-66-46(78)21-22-56(6)36(23-43(63)75)53-59(9)58(8,26-45(65)77)35(17-20-42(62)74)48(70-59)31(3)52-57(7,25-44(64)76)33(15-18-40(60)72)37(67-52)24-39-55(4,5)34(16-19-41(61)73)47(68-39)30(2)51(56)69-53;1-2;;/h10-14,24,29,33-36,38,49-50,53-54,71,79H,15-23,25-28H2,1-9H3,(H15,60,61,62,63,64,65,66,67,68,69,70,72,73,74,75,76,77,78,80,81);;;1H2/q;-1;+3;/p-1 |
InChI Key |
ONRLUVOBXGMCGM-UHFFFAOYSA-M |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
Isomeric SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
Synonyms |
phenolyl cobamide |
Origin of Product |
United States |
Biosynthesis Pathways of Phenolyl Cobamides
General De Novo Cobamide Biosynthesis Mechanisms in Prokaryotes
De novo cobamide biosynthesis in prokaryotes is a multi-step process requiring approximately 30 enzymatic reactions. This pathway can be broadly divided into the synthesis of the tetrapyrrole precursor, the formation of the corrin (B1236194) ring, and the assembly and amidation of the nucleotide loop. nih.govwikipedia.orgoup.com
Tetrapyrrole Precursor Biosynthesis
The biosynthesis of cobamides, like other modified tetrapyrroles such as heme, chlorophyll, and siroheme, begins with the synthesis of uroporphyrinogen III. wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com This common precursor is derived from 5-aminolevulinic acid (5-ALA), which can be synthesized via two routes: the C4 pathway (from succinyl-CoA and glycine) or the C5 pathway (from glutamate). nih.gov Uroporphyrinogen III then undergoes a series of modifications, including methylation, to yield precorrin-2 (B1239101), a key intermediate that directs metabolism towards siroheme, cobalamin, and coenzyme F430 biogenesis. nih.govmdpi.com
Corrin Ring Biosynthesis: Divergent Aerobic and Anaerobic Routes
The pathway diverges after the formation of precorrin-2 into two distinct routes for the synthesis of the corrin ring: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. wikipedia.orgresearchgate.netyork.ac.uk
Aerobic Pathway: This route typically involves the modification of cobalt-free intermediates, with cobalt insertion occurring later in the pathway and requiring molecular oxygen. researchgate.netyork.ac.uk Key steps include peripheral methylation, ring contraction, decarboxylation, and amidation. researchgate.net
Anaerobic Pathway: In contrast, the anaerobic pathway is characterized by the early chelation of cobalt into the tetrapyrrole structure, often at the stage of cobalt-factor II (cobalt-sirohydrochlorin). nih.govyork.ac.uk Subsequent modifications of the corrin ring occur on the cobalt-containing intermediate. york.ac.uk This pathway releases acetaldehyde (B116499) during the ring contraction process, unlike the aerobic pathway which releases acetic acid. york.ac.ukpnas.org
Both pathways converge at a late intermediate, which is then further modified before the nucleotide loop assembly. nih.gov
Nucleotide Loop Assembly and Amidation
Following the synthesis of the corrin ring, the nucleotide loop is assembled and amidated. This process involves the attachment of a nucleotide, typically containing a lower ligand base, to the corrin ring via an aminopropanol (B1366323) linker. nih.govresearchgate.netescholarship.org The nucleotide loop assembly pathway involves several enzymes, including CobU, CobS, CobT, and CobC in organisms like Salmonella typhimurium. nih.govpnas.orgcapes.gov.br
CobU acts as an adenosylcobinamide kinase and adenosylcobinamide-phosphate guanylyltransferase, activating adenosylcobinamide to adenosylcobinamide-GDP. nih.govescholarship.org CobT, a nicotinate-benzimidazole phosphoribosyltransferase, plays a crucial role in activating the lower ligand base by transferring a phosphoribosyl group from nicotinate (B505614) mononucleotide (NaMN) to the base, forming an α-ribotide. nih.govnih.govnih.govdrugbank.comasm.orguniprot.org CobS is the cobalamin synthase that catalyzes the attachment of the nucleotide (specifically, the α-ribazole-5′-phosphate in the case of cobalamin) to adenosylcobinamide-GDP, forming adenosylcobalamin-5′-phosphate. nih.govpnas.orgcapes.gov.br Finally, CobC dephosphorylates adenosylcobalamin-5′-phosphate to yield adenosylcobalamin. nih.govpnas.orgcapes.gov.br
Specificity in Phenolyl Lower Ligand Biosynthesis and Covalent Attachment
The diversity among cobamides primarily arises from variations in the structure of the lower ligand. researchgate.netescholarship.orgnih.gov While cobalamin utilizes 5,6-dimethylbenzimidazole (B1208971) (DMB) as its lower ligand, phenolyl cobamides incorporate phenolic compounds. researchgate.netescholarship.orgnih.gov The specificity for incorporating phenolic bases into phenolyl cobamides involves dedicated enzymatic machinery and the substrate recognition properties of CobT homologs.
Role of Nicotinate-Benzimidazole Phosphoribosyltransferase (CobT) Homologs in Lower Ligand Substrate Recognition and Incorporation
Nicotinate-benzimidazole phosphoribosyltransferase (CobT) and its homologs play a central role in activating the lower ligand base by catalyzing the phosphoribosyl transfer reaction. nih.govnih.goviiserpune.ac.innih.gov While Salmonella enterica CobT can phosphoribosylate a range of aromatic substrates, leading to diverse lower ligands in cobamides, it was observed that S. enterica CobT could bind phenol (B47542) and p-cresol (B1678582) but did not react with NaMN to form the corresponding ribotides. nih.govwisc.edu This suggests that while some CobT homologs exhibit broad substrate specificity, the incorporation of phenolic lower ligands relies on the activity of specialized enzymes like ArsAB.
Studies on CobT homologs have revealed variations in their substrate preference and regiospecificity, contributing to the diversity of cobamides produced by different organisms. nih.goviiserpune.ac.inresearchgate.netacs.org While many CobT enzymes show a preference for DMB, some homologs, like ArsAB, are specifically adapted to activate phenolic bases. nih.govresearchgate.net The ability of CobT homologs to accept a range of substrates indicates that the nature of the lower ligand incorporated into a cobamide is influenced by both the available lower ligands in the environment and the substrate specificity of the organism's CobT or ArsAB enzyme. nih.govnih.gov Sequence variations in CobT-like homologs have been linked to the selectivity for different lower ligands. researchgate.net
Phenolyl cobamides, with their O-glycosidic linkage and lack of a coordinating nitrogen in the lower ligand, are typically in a "base-off" conformation, meaning the phenolic lower ligand does not coordinate to the cobalt ion. escholarship.orgnih.govasm.org This structural feature distinguishes them from cobalamin and other cobamides with nitrogen-containing lower ligands that can exist in "base-on" or "base-off" conformations depending on the enzyme they are bound to. escholarship.orgasm.org The unique structure of phenolyl cobamides and the enzymatic machinery involved in their biosynthesis highlight the adaptations in certain prokaryotes to utilize phenolic compounds as essential cofactors.
Genetic Determinants and Operon Organization for Predicted Phenolyl Cobamide Production
The genetic basis for cobamide biosynthesis, including the production of specific analogs like phenolyl cobamides, involves a complex array of genes often organized into operons. While a complete de novo biosynthesis pathway for cobamides can involve around 30 enzymatic steps, some organisms possess partial pathways or rely on salvaging precursors nih.govnih.govmdpi.com. The type of cobamide produced by an organism can often be predicted by the presence of signature genes involved in the biosynthesis and attachment of the specific lower ligand nih.gov.
For phenolic lower ligands, such as p-cresol, the biosynthesis and attachment are associated with subfamilies of cobT homologs, specifically arsA and arsB, which are often found in tandem nih.gov. CobT encodes an enzyme responsible for activating the lower ligand base by attaching a phospho-α-ribosyl moiety, a crucial step before its incorporation into the nucleotide loop of the cobamide escholarship.orgresearchgate.net. Variations in the substrate specificity of CobT orthologs contribute significantly to the diversity of cobamide structures produced by different bacteria escholarship.orgresearchgate.net.
Comparative genomic studies have shown that the distribution of cobamide biosynthesis genes varies across bacterial phyla. For instance, Actinobacteria are enriched in de novo biosynthesis genes, while Bacteroidetes largely lack the complete pathway but often possess cobamide-dependent enzymes nih.gov. The presence of cbi genes, involved in cobinamide salvaging and nucleotide loop assembly, alongside genes for specific lower ligand synthesis (like arsAB for phenolics), would genetically determine the potential for this compound production nih.gov.
Cobamide Precursor Salvaging Pathways Relevant to this compound Metabolism
Many organisms that utilize cobamides cannot synthesize them de novo and instead rely on salvaging complete cobamides or their precursors from the environment nih.govnih.govnih.govuga.edu. This salvaging is crucial in microbial communities where cobamides are shared nutrients nih.gov. This compound metabolism can involve the salvaging of cobinamide (Cbi) and its subsequent conversion, as well as potentially utilizing other cobamide intermediates.
Cobinamide (Cbi) Salvaging and this compound Formation
Cobinamide (Cbi) is a late intermediate in the cobamide biosynthesis pathway, lacking the nucleotide loop and upper ligand mdpi.com. Organisms capable of Cbi salvaging can take up exogenous Cbi and complete the biosynthesis of a functional cobamide by assembling the nucleotide loop and attaching a lower ligand nih.govnih.govuga.eduasm.org. This process involves the nucleotide loop assembly (NLA) pathway nih.govasm.orgresearchgate.net.
In bacteria, Cbi salvaging typically requires the adenosylation of the cobalt ion to yield adenosylcobinamide (AdoCbi), followed by phosphorylation to form AdoCbi-phosphate (AdoCbi-P) nih.govpnas.org. AdoCbi-P is a key intermediate in the de novo pathway pnas.org. The enzyme CobU, a bifunctional kinase/guanylyltransferase in bacteria like Salmonella enterica, catalyzes the conversion of AdoCbi to AdoCbi-P pnas.org.
In archaea, the process differs, involving the amidohydrolase CbiZ which cleaves AdoCbi to adenosylcobyric acid (AdoCby), and then CbiB converts AdoCby to AdoCbi-P pnas.orgnih.gov.
For this compound formation from salvaged Cbi, the organism must possess the genetic machinery to synthesize the specific phenolic lower ligand (e.g., p-cresol) and attach it to the cobinamide scaffold via the NLA pathway. This involves enzymes like CobT (or its homologs like ArsA/ArsB) to activate the phenolic base and CobS to ligate the activated lower ligand to the cobinamide-GDP intermediate nih.govresearchgate.net. Sporomusa ovata, known to produce phenolyl cobamides, can incorporate p-cresol and other phenolic compounds as lower ligands when provided asm.orgmdpi.com.
Utilization of Other Cobamide Intermediates
Beyond cobinamide, organisms might potentially salvage and utilize other cobamide intermediates, although the pathways for incorporating these into phenolyl cobamides are less extensively characterized. The ability to utilize intermediates would depend on the enzymatic capabilities encoded in the organism's genome, specifically enzymes that can process the salvaged intermediate and channel it into the this compound biosynthetic or remodeling pathways. The structural diversity of cobamides and their precursors in various environments suggests that microbes have evolved diverse strategies for acquiring and utilizing these compounds asm.orgosti.gov.
Cobamide Remodeling and Interconversion Mechanisms Affecting this compound Status
Cobamide remodeling is a process where an imported cobamide is converted into a different analog, often to ensure that the organism has access to a compatible cobamide for its dependent enzymes researchgate.netnih.govnih.gov. This is particularly relevant in environments like the human gut, where a variety of cobamide analogs are present asm.orgosti.gov. Phenolyl cobamides can be subject to remodeling, and organisms can also remodel other cobamides into phenolyl cobamides if they possess the necessary enzymatic machinery and access to the phenolic lower ligand.
Canonical Remodeling Enzymes (e.g., CbiZ amidohydrolase) and Their Substrate Specificity
One well-characterized cobamide remodeling pathway involves the amidohydrolase enzyme CbiZ nih.govnih.govnih.govnih.gov. CbiZ initiates remodeling by cleaving the amide bond connecting the aminopropanol arm to the corrin ring, releasing the nucleotide loop and producing cobyric acid (Cby) nih.govnih.govnih.gov. Cby can then be channeled into the NLA pathway to be rebuilt with a different lower ligand nih.govnih.gov.
The substrate specificity of CbiZ varies among different organisms. For example, CbiZ from Rhodobacter sphaeroides cleaves pseudocobalamin (a purinyl cobamide) but not cobalamin (a benzimidazolyl cobamide), facilitating the conversion of pseudocobalamin to cobalamin nih.govnih.gov. Archaeal CbiZ, such as that from Methanosarcina mazei, can cleave cobalamin pnas.orgnih.gov. Studies have shown that CbiZ homologs from diverse bacteria, including Bacillus badius and Rossellomorea vietnamensis, can cleave cobinamide and various cobamides, including p-cresolylcobamide (a this compound) drexel.edu. This indicates that CbiZ can act on phenolyl cobamides, potentially as a step in their degradation or remodeling into other forms. The CbiZ from Methanopyrus kandleri (part of a fused enzyme called CbiS) also shows broad specificity, cleaving nucleotide loops with various nucleobases nih.gov.
The substrate specificity of CbiZ is influenced by the identity of both the upper and lower ligands nih.gov. The presence and specificity of CbiZ in an organism can indicate its ability to remodel certain cobamides to meet its specific lower ligand requirements nih.gov.
Characterization of Novel Cobamide Remodeling Enzymes (e.g., CbiR phosphodiesterase) and Their Catalytic Activity on Diverse Cobamides
More recently, novel enzymes involved in cobamide remodeling have been identified. One such enzyme is the phosphodiesterase CbiR, first characterized in Akkermansia muciniphila, a beneficial human gut bacterium asm.orgnih.gov. Unlike CbiZ, which cleaves the amide bond, CbiR initiates remodeling by hydrolyzing the phosphodiester bond that attaches the nucleotide loop to the corrin ring, releasing the ribosyl-lower ligand and generating a cobinamide-phosphate intermediate nih.govnih.gov.
CbiR exhibits broad substrate specificity, hydrolyzing cobamides irrespective of their lower ligand structure nih.gov. Studies with A. muciniphila CbiR have shown activity with various cobamides, including benzimidazolyl, purinyl, and phenolyl cobamides asm.org. Higher activities were observed with phenolyl cobamides, although with greater variability asm.org. This promiscuous activity of CbiR suggests it provides a mechanism for organisms to repurpose a wide range of imported cobamides that they might not otherwise be able to use researchgate.netnih.gov. Homologs of CbiR have been found in diverse microbial taxa, indicating that this is a widespread mechanism for cobamide salvaging and remodeling researchgate.netasm.orgasm.orgnih.gov.
Another mechanism of direct cobamide remodeling has been observed with some homologs of CobS, the enzyme typically involved in ligating the lower ligand during biosynthesis nih.govasm.org. For example, Vibrio cholerae CobS (VcCobS) has been shown to directly remodel pseudocobalamin into cobalamin, a mechanism distinct from the hydrolytic activities of CbiZ and CbiR nih.govasm.org. This direct remodeling by CobS homologs adds another layer of complexity to cobamide interconversion mechanisms.
The ability of enzymes like CbiZ and CbiR to act on phenolyl cobamides, coupled with the potential for organisms to synthesize phenolic lower ligands, highlights the dynamic nature of cobamide metabolism and the strategies microbes employ to acquire and utilize the specific cobamide analogs required for their metabolic processes.
Impact of Remodeling on this compound Pool Dynamics within Microbial Cells
Cobamide remodeling is a crucial process in microbial cells that allows for the conversion of one type of cobamide analog into another. researchgate.netasm.orgresearchgate.net This mechanism is particularly important for organisms that cannot synthesize cobamides de novo or that encounter a variety of cobamide structures in their environment. researchgate.netnih.govasm.org Remodeling ensures that microbial cells have access to compatible cobamides required by their specific cobamide-dependent enzymes. researchgate.netasm.orgresearchgate.net
The intracellular pool of cobamides within a microbial cell is not static but is dynamically influenced by biosynthesis, uptake of exogenous cobamides, and remodeling. Phenolyl cobamides, when present in the environment or produced intracellularly, can be subject to remodeling by specific enzymes. researchgate.netasm.org
Several enzymatic pathways for cobamide remodeling have been identified. One well-characterized mechanism involves the amidohydrolase CbiZ, which cleaves the amide bond connecting the aminopropanol arm to the corrin ring, producing cobyric acid, a biosynthetic intermediate. asm.orgasm.org Another pathway involves the phosphodiesterase CbiR, which cleaves the phosphodiester bond attaching the nucleotide loop, liberating the ribosyl-lower ligand and yielding a cobinamide-phosphate intermediate. asm.orgasm.org
More recently, a "direct remodeling" pathway has been characterized, mediated by some homologs of the cobamide synthase (CobS). asm.orgresearchgate.net This mechanism allows CobS to act directly on certain cobamides, converting them into other analogs without necessarily going through the cleavage into early biosynthetic intermediates. asm.orgresearchgate.net
The impact of remodeling on the this compound pool dynamics is significant, particularly for organisms that can utilize or convert phenolyl cobamides. For instance, some organisms that preferentially use benzimidazolyl cobamides, like cobalamin, can remodel imported purinyl- or phenolyl-cobamides to benzimidazolyl-cobamides if the preferred benzimidazole (B57391) nucleobase is available. asm.org This conversion directly affects the intracellular balance, decreasing the concentration of the original this compound and increasing the concentration of the remodeled form.
Studies on organisms like Dehalococcoides mccartyi, which cannot synthesize cobamides de novo but can salvage precursors and remodel cobamides, have shown that while this bacterium is selective for certain benzimidazolyl cobamides for the activity of its reductive dehalogenases, it can remodel purinyl- and phenolyl-cobamides if the preferred lower ligand is supplied. asm.orgfrontiersin.org This highlights how remodeling allows organisms to adapt and utilize a wider range of cobamides present in their environment, thereby influencing the composition of their intracellular cobamide pool. researchgate.netfrontiersin.org
The dynamic nature of cobamide pools, influenced by remodeling, is particularly relevant in polymicrobial environments where diverse cobamide structures are present due to production by different community members. researchgate.netnih.govasm.org Remodeling pathways can confer a competitive advantage by allowing organisms to utilize available cobamides effectively, thereby impacting microbial community structure and function. nih.govnih.govasm.org
Enzymatic Mechanisms and Metabolic Roles of Phenolyl Cobamides
Fundamental Principles of Cobamide-Dependent Enzymatic Catalysis
Cobamide-dependent enzymes catalyze a diverse array of reactions, including radical-based rearrangements, methyl group transfers, and reductive dehalogenation. acs.orgescholarship.orgnih.gov These reactions fundamentally rely on the ability of the cobalt center within the corrin (B1236194) ring to undergo changes in oxidation state and facilitate the formation and manipulation of highly reactive intermediates. nih.govresearchgate.net
Cobalt Coordination Chemistry and Oxidation State Cycling in Catalysis
The cobalt ion within the corrin ring undergoes oxidation state cycling during catalysis, primarily transitioning between Co(III), Co(II), and Co(I) states. nih.govresearchgate.net The corrin ring, a contracted tetrapyrrole, provides a flexible coordination environment for the cobalt ion, adopting different conformations (helical or more planar) depending on the cobalt oxidation state. nih.govresearchgate.net Co(III) typically prefers a hexacoordinate state, Co(II) a pentacoordinate state, and Co(I) a tetracoordinate state. nih.gov The ability of the cobalt to cycle through these oxidation states and the conformational flexibility of the corrin ring are crucial for facilitating the diverse reactions catalyzed by cobamide-dependent enzymes. nih.govresearchgate.net The lower axial ligand, coordinated to the cobalt ion, influences the electronic properties of the cobalt center and its redox potential, thereby affecting the ease of oxidation state transitions and the stability of the different cobalt species. ontosight.ai
Diverse Metabolic Pathways Supported by Phenolyl Cobamides
Phenolyl cobamides serve as essential cofactors for a range of metabolic processes in the organisms that produce or utilize them.
Specific Roles in Methanol (B129727) Metabolism and Carbon Cycling (e.g., in Sporomusa ovata)
The homoacetogenic bacterium Sporomusa ovata is a key example of an organism that synthesizes and preferentially utilizes phenolyl cobamides, specifically p-cresolyl cobamide and phenolyl cobamide, in its metabolism. nih.govpsu.eduacs.orgscience.govuminho.pt These cobamides are crucial for the catabolism of methanol and 3,4-dimethoxybenzoate in S. ovata. acs.orgscience.gov Studies have shown that the presence of benzimidazoles, which leads to the production of benzimidazolyl cobamides, can inhibit the growth of S. ovata on methanol and other substrates, indicating that benzimidazolyl cobamides are not functionally equivalent to the native phenolyl cobamides in these pathways. nih.govpsu.eduscience.gov This highlights a specific requirement or preference for phenolyl cobamides in certain acetogenic metabolisms in this organism. nih.govpsu.eduscience.gov The involvement of phenolyl cobamides in methanol metabolism in S. ovata is linked to methyl transfer reactions, where the cobamide likely functions as an intermediate methyl carrier. psu.eduresearchgate.netnih.gov
This compound as a Cofactor for Reductive Dehalogenases in Anaerobic Respiration
Cobamides are requisite prosthetic groups for reductive dehalogenases (RDases), enzymes vital for the anaerobic respiration of organohalogens. nih.govresearchgate.net While various cobamide structures can function with RDases, including purinyl and benzimidazolyl cobamides, phenolyl cobamides have also been identified as native cofactors for these enzymes in some organisms. biorxiv.orgnih.gov Reductive dehalogenation involves the cleavage of carbon-halogen bonds, often utilizing a cobalt(I) species generated from the cobamide cofactor. The identity of the lower ligand can influence the activity and substrate specificity of RDases. researchgate.netresearchgate.net Although Dehalococcoides mccartyi can utilize several benzimidazolyl cobamides for chlorinated solvent respiration, it does not effectively use phenolyl cobamides, demonstrating that cofactor preference is enzyme and organism-specific. researchgate.net However, the fact that phenolyl cobamides are found as native cofactors in some RDases underscores their role in anaerobic dehalogenation processes. biorxiv.orgnih.gov
Other Primary and Secondary Metabolic Functions Requiring this compound Cofactors (e.g., nucleotide biosynthesis, amino acid synthesis, natural product biosynthesis)
Cobamide-dependent enzymes are involved in a wide array of other metabolic processes beyond methanol metabolism and dehalogenation. These include central metabolic pathways such as nucleotide biosynthesis (specifically, some ribonucleotide reductases) and amino acid synthesis (like methionine synthase). nih.govresearchgate.netnih.govnih.govbiorxiv.org Additionally, cobamides play roles in the biosynthesis of various natural products. nih.govbiorxiv.orgresearchgate.net While cobalamin (with a benzimidazole (B57391) lower ligand) is the most common cobamide involved in many of these pathways across diverse organisms, the structural diversity of cobamides, including the presence of phenolyl cobamides, suggests that specific enzymes in certain organisms may have adapted to utilize or even prefer phenolyl cobamides for these functions. nih.govresearchgate.netbiorxiv.orgcolab.ws For instance, some bacterial methyltransferases involved in one-carbon transfers utilize cobamides. escholarship.orgnih.gov The specific requirement or preference for a particular cobamide structure, including phenolyl cobamides, can vary significantly between different enzymes and organisms, influencing microbial physiology and potentially mediating interactions within microbial communities. nih.govnih.govnih.govcolab.wsresearchgate.netbiorxiv.org
Molecular Basis of this compound-Enzyme Specificity
The specificity of enzymes for particular cobamide cofactors is a critical determinant of metabolic pathways in many organisms. For phenolyl cobamides, this specificity is governed by the precise recognition and binding interactions between the enzyme and the cobamide's lower ligand.
Lower Ligand Recognition and Binding Affinities by Cognate Enzymes
Enzymes that utilize phenolyl cobamides exhibit specific mechanisms for recognizing and binding these cofactors. In Sporomusa ovata, the requirement for phenolyl cobamides in certain acetogenic metabolisms suggests that the cobamide-dependent enzymes in this organism are adapted to bind cobamides with smaller phenolic lower ligands, potentially not binding bulkier benzimidazole bases as effectively. asm.orgpsu.edu
Studies on human methylmalonyl-CoA mutase (MMUT), an enzyme known to interact with various cobamides, have provided insights into the binding affinities of phenolyl cobamides. MMUT binds several benzimidazolyl and phenolyl cobamides, although structural differences in the lower ligand lead to variations in binding affinity spanning up to two orders of magnitude. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net For instance, adenosyl-p-cresolyl cobamide (Ado[Cre]Cba) and adenosyl-phenolyl cobamide (Ado[Phe]Cba), both phenolyl cobamides, have shown different binding affinities for human MMUT. Interestingly, MMUT appeared to have a higher affinity for Ado[Cre]Cba than for adenosylcobalamin (AdoCbl). nih.gov The binding affinity (Kd) for AdoCbl with human MMUT was measured at 0.08 ± 0.03 µM. biorxiv.orgbiorxiv.org While specific Kd values for Ado[Cre]Cba and Ado[Phe]Cba with human MMUT are reported to vary, they fall within a range that indicates binding, with Ado[Cre]Cba showing a potentially higher affinity than AdoCbl in some measurements. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net
Binding kinetics also play a role in enzyme-cobamide interaction. For human MMUT, the association rate (kon) for Ado[Cre]Cba was found to be approximately six times higher than that for AdoCbl and Ado[Phe]Cba, which had similar binding rates. This faster association rate for Ado[Cre]Cba may contribute to its observed high binding affinity. nih.gov
The structural basis for this recognition likely involves specific interactions within the enzyme's cobamide-binding pocket. In the case of MMUT, the hydrophobic lower ligand of AdoCbl is situated within a highly hydrophobic binding pocket. biorxiv.org While phenolyl lower ligands are also relatively hydrophobic, subtle differences in their structure compared to benzimidazoles can influence the nature and strength of these hydrophobic interactions, thereby affecting binding affinity and kinetics. biorxiv.org
Influence of Phenolyl Lower Ligand Structure on Enzyme Kinetics and Catalytic Efficiency
The structure of the phenolyl lower ligand not only affects binding affinity but also influences the catalytic efficiency of cognate enzymes. Catalytic efficiency is often assessed by the kcat/KM ratio, where kcat represents the turnover number (maximum number of substrate molecules converted per enzyme molecule per unit time) and KM is the Michaelis constant (an indicator of substrate affinity). biorxiv.orgpreprints.orgyoutube.com
Studies on human MMUT have shown that while multiple cobamides, including phenolyl cobamides, can support its catalytic activity in vitro, there are significant differences in their apparent Michaelis constants (KM,app). nih.govbiorxiv.orgbiorxiv.orgresearchgate.net The KM,app values for cobamides can differ drastically, spanning two orders of magnitude. nih.gov For human MMUT, AdoCbl typically exhibits the lowest KM,app (around 0.04 ± 0.02 μM). nih.gov While Ado[Cre]Cba had a KM,app in a similar range to some benzimidazolyl cobamides, Ado[Phe]Cba showed a significantly higher KM,app, approximately 100-fold greater than that of AdoCbl. nih.govbiorxiv.org
These differences in KM,app suggest that the structure of the phenolyl lower ligand impacts how effectively the enzyme utilizes the substrate at varying concentrations, even if the binding affinity (Kd) is relatively high. nih.govbiorxiv.org A higher KM,app generally indicates a lower apparent affinity for the substrate or a less efficient catalytic process at lower substrate concentrations. biorxiv.orgpreprints.org
While the precise mechanisms by which the phenolyl lower ligand influences enzyme kinetics are still being elucidated, they could involve effects on enzyme conformation, the positioning of the upper ligand, or the efficiency of steps within the catalytic cycle. researchgate.net Although variations in the lower ligand can dramatically affect binding affinity, their effect on the catalytic rate (kcat) itself can be minor in some cobamide-dependent enzymes. colab.ws Therefore, the primary impact on catalytic efficiency (kcat/KM) for phenolyl cobamides often stems from their influence on the KM.
Ecological and Evolutionary Aspects of Phenolyl Cobamide Biology
Distribution of Phenolyl Cobamide Biosynthesis Capability Across Microbial Taxa
The ability to produce phenolyl cobamides is not widespread among microbes and appears to be a specialized trait. Genomic analyses allow for the prediction of which microorganisms harbor the genetic machinery necessary for their synthesis.
The prediction of this compound biosynthesis from genomic data hinges on the identification of specific genes responsible for activating and attaching a phenolic lower ligand. nih.govnih.gov The key genetic markers are the tandemly arranged genes arsA and arsB, which are homologs of the cobT gene. nih.gov The ArsA and ArsB proteins work together to activate phenolic compounds for their incorporation into the cobamide structure. nih.gov
Genomic surveys of thousands of bacterial species have revealed a highly restricted distribution of these predictive genes. The arsAB gene pair is found almost exclusively within the class Negativicutes , a specific group within the phylum Firmicutes . nih.gov This finding strongly suggests that this bacterial class is the primary producer of phenolyl cobamides in many ecosystems. While about 37% of all sequenced bacteria are predicted to produce some form of cobamide, the capability for this compound synthesis is far rarer. nih.gov In contrast, other major phyla like Actinobacteria and Proteobacteria are significant producers of other cobamide types, such as benzimidazolyl cobamides, but largely lack the genes for this compound synthesis. nih.govresearchgate.net
Table 1: Genomic Prediction of this compound Producers
| Genetic Marker | Predicted Function | Primary Microbial Taxa | Phylum |
|---|
This table summarizes the key genetic determinants used to predict the synthesis of phenolyl cobamides and the primary bacterial class identified as carrying these genes.
The distribution of cobamide biosynthesis genes reflects the specific metabolic needs and interactions within a given environment. While genes for general cobamide synthesis are found in many habitats, including the human skin microbiome, the specific genes for this compound production are more niche-specific. nih.gov For instance, in a trichloroethylene-contaminated groundwater enrichment culture, p-cresolyl cobamide was identified as one of the most abundant cobamides, indicating the activity of this compound producers in that specific environment. nih.gov
Role of Phenolyl Cobamides in Microbial Community Dynamics and Interspecies Interactions
The structural diversity among cobamides facilitates a complex web of microbial interactions, ranging from nutrient sharing to competition. nih.gov Phenolyl cobamides are key players in these dynamics, influencing which microbes can thrive and how they interact.
Most microorganisms that require cobamides for their metabolism cannot produce them. researchgate.netnih.gov This dependency establishes a fundamental basis for cross-feeding networks, where consumer organisms rely on producer organisms for this essential nutrient. frontiersin.org A classic example of this dynamic involves the phylum Bacteroidetes, of which 96% of its members have cobamide-dependent enzymes but only 0.6% are predicted to produce cobamides de novo. nih.govresearchgate.net This makes them heavily dependent on external sources.
Phenolyl cobamides function as a shared resource within these networks. The Firmicutes (specifically Negativicutes) that produce phenolyl cobamides can support the growth of various consumer bacteria that have the metabolic machinery to use them. nih.gov This creates specific partnerships and dependencies. Furthermore, some bacteria are not complete consumers but rather "salvagers," possessing partial biosynthesis pathways. These organisms can take up late-stage precursors like cobinamide (Cbi) and attach a lower ligand themselves, adding another layer of complexity to these interaction networks. nih.gov The prevalence of such dependencies highlights that the exchange of cobamides and their precursors is a common and critical aspect of microbial community function. nih.gov
The availability of specific cobamides can significantly alter the composition and function of a microbial community. nih.gov Studies have shown that the addition of different cobamides to soil enrichment cultures prompted distinct shifts in the abundance of different bacterial groups, demonstrating that cobamide structure directly influences microbial growth at a community level. nih.govnih.gov
The impact of phenolyl cobamides is not universally positive. While they can support the growth of some organisms, they can be ineffective or even inhibitory to others. nih.govresearchgate.net For example, phenolyl cobamides are generally the least preferred type of cobamide for many bacteria when other forms are available. nih.gov In some cases, the effect is more drastic; phenolyl cobamides were found to inhibit the growth of the organohalide-respiring bacterium Dehalococcoides mccartyi. nih.gov This antagonistic interaction suggests that phenolyl cobamides can act as a competitive tool, shaping the community by selectively inhibiting the growth of certain members. nih.gov The concentration of the cobamide is also critical, as even small amounts can substantially affect microbial growth. nih.gov
Table 2: Observed Effects of Phenolyl Cobamides on Microbial Growth
| Organism / Community | Metabolic Process | Observed Effect of this compound | Reference |
|---|---|---|---|
| Dehalococcoides mccartyi | Growth | Inhibitory | nih.gov |
| Bacillus subtilis (with P. megaterium metH) | Methionine Synthesis | No growth support | researchgate.net |
| Soil Enrichment Cultures | Community Growth | Caused distinct shifts in bacterial abundance | nih.govnih.gov |
This table provides examples of the varied impact of phenolyl cobamides on the growth and metabolism of different bacteria and communities.
Microbes exhibit distinct preferences for different cobamide structures, a phenomenon known as "cobamide selectivity." nih.gov This selectivity is largely determined by the specificity of their cobamide-dependent enzymes and transport systems. nih.gov For many bacteria, phenolyl cobamides are less effective than benzimidazolyl cobamides like the canonical vitamin B12. nih.govresearchgate.net For instance, certain methionine synthase enzymes function poorly or not at all with phenolyl cobamides. researchgate.net
Despite being less preferred in many contexts, the existence and utilization of phenolyl cobamides point to selective pressures in specific niches where they provide an advantage. In environments like organohalide-respiring sites, phenolyl cobamides are present and play a role, suggesting that certain microbes in these niches are well-adapted to use them. nih.govfrontiersin.org The preference for a particular cobamide may reflect an adaptation to the local availability of different lower ligand precursors or the types of cobamides produced by co-existing microbes. nih.gov The fact that different microbes have evolved distinct preferences underscores how cobamide structural diversity is a key factor in microbial ecology, driving the partitioning of niches and shaping the metabolic landscape of communities. nih.gov
Regulatory Mechanisms Governing this compound Metabolism and Gene Expression
The metabolic pathways related to phenolyl cobamides are intricately regulated to ensure efficient synthesis and utilization, preventing wasteful production while maintaining cellular homeostasis. This regulation occurs at multiple levels, from direct sensing of the cofactor by RNA switches to broader transcriptional and post-transcriptional controls.
Riboswitch-Mediated Regulation by Phenolyl Cobamides
A primary mechanism for controlling the expression of cobamide-related genes in bacteria is through riboswitches. nih.gov These are structured non-coding RNA elements located in the 5' untranslated region of messenger RNAs (mRNAs) that directly bind to effector molecules, modulating the expression of downstream genes. nih.govnih.gov Cobalamin (Cbl) riboswitches are widespread and play a crucial role in regulating cobamide biosynthesis and transport. nih.gov
Studies on specific riboswitches have demonstrated this differential response. For instance, some "semiselective" Cbl-riboswitches respond strongly to benzimidazolyl cobamides but only weakly to phenolyl cobamides like CreCba. nih.gov Similarly, experiments with a Bacillus subtilis strain engineered with the metE locus from Paenibacillus megaterium, which is regulated by a Cbl-riboswitch, showed that growth was suppressed to varying degrees by different benzimidazolyl cobamides but less effectively by phenolyl cobamides. nih.govresearchgate.net This suggests that in many bacteria, phenolyl cobamides are less potent regulators of these specific riboswitches compared to cobalamin or pseudocobalamin. This differential sensing allows bacteria to fine-tune gene expression based on the specific types of cobamides available in their environment, ensuring that gene expression is appropriately aligned with the functional compatibility of the available cofactor. nih.gov
Table 1: Riboswitch Response to Different Cobamide Types
| Riboswitch Type | Response to Benzimidazolyl Cobamides (e.g., Cobalamin) | Response to Purinyl Cobamides (e.g., Pseudocobalamin) | Response to Phenolyl Cobamides (e.g., CreCba) | Reference |
|---|---|---|---|---|
| Semiselective Cbl-Riboswitch | Strong | Strong | Weak | nih.gov |
| P. megaterium metE Riboswitch | Strong Suppression | Insufficient Suppression | Variable, Weaker Suppression | nih.govresearchgate.net |
Transcriptional and Post-Transcriptional Control of this compound-Related Pathways
Beyond riboswitches, the expression of genes related to this compound biosynthesis and utilization is subject to other layers of transcriptional and post-transcriptional regulation. These systems respond to broader environmental and metabolic cues. While research specifically targeting this compound pathways is focused, principles from general cobamide metabolism can be inferred. For example, in Salmonella typhimurium, cobamide biosynthesis is repressed in the presence of oxygen or the absence of 1,2-propanediol, indicating control by metabolic regulators responsive to environmental conditions. nih.gov Such regulation is crucial for bacteria that may only require specific cobamides under particular metabolic circumstances, such as anaerobic respiration or the catabolism of specific substrates.
The genes unique to this compound biosynthesis, arsA and arsB, are responsible for activating phenolic compounds for attachment to the cobamide scaffold. nih.govcroftsmicrolab.org The expression of these genes is likely co-regulated with the core cobamide biosynthesis operon, ensuring that the specific lower ligand activation machinery is produced only when needed. This coordination prevents the wasteful synthesis of enzymes for a lower ligand that may not be available.
Post-transcriptional regulation, which includes mechanisms affecting mRNA stability, translation efficiency, and protein activity, also plays a role in metabolic homeostasis. nih.gov While specific examples in this compound pathways are not yet detailed in the literature, it is plausible that such mechanisms contribute to the fine-tuning of enzyme levels in response to the availability of phenolic precursors or changes in metabolic demand. For instance, some phenolic compounds have been shown to influence the expression of global regulatory genes, which could indirectly affect the pathways for this compound synthesis. nih.gov
Evolutionary Trajectories of this compound Biosynthesis and Utilization
The evolution of this compound pathways is a story of specialization and adaptation, shaped by the selective pressures of specific microbial niches. The distribution of the necessary genes across bacterial phyla reveals patterns of both stable inheritance and adaptive change.
Horizontal Gene Transfer and Vertical Inheritance Patterns of this compound Genes
The genetic determinants for producing phenolyl cobamides appear to have a distinct evolutionary history compared to those for other cobamides. The key genes responsible for activating and attaching phenolic lower ligands are arsA and arsB, tandem homologs of the cobT gene. nih.govcroftsmicrolab.org
Genomic surveys reveal a remarkably narrow distribution of the arsAB gene pair. They are found almost exclusively within the class Negativicutes in the phylum Firmicutes. nih.gov This strong phylogenetic clustering suggests that vertical inheritance —the passing of genes from parent to offspring—is the primary mechanism for the dissemination of this trait. This pattern indicates that the ability to produce phenolyl cobamides likely arose in an ancestor of this clade and has been maintained since.
In contrast, horizontal gene transfer (HGT) —the movement of genetic material between unrelated organisms—is a major force in the evolution of many bacterial metabolic traits, including the degradation of phenolic compounds and the transfer of antibiotic resistance. nih.govresearchgate.net While HGT is common for many metabolic pathways, the limited distribution of arsAB suggests it has not been a significant factor in the spread of this compound biosynthesis to other bacterial groups. nih.gov This may be due to the specialized nature of the pathway or a lack of selective advantage for this capability outside the specific anaerobic environments inhabited by Negativicutes.
Adaptive Evolution of Cobamide Lower Ligand Specificity in Enzymes and Pathways
The structural diversity of cobamides is driven by the evolution of enzymes that exhibit specificity for different lower ligands. biorxiv.org This specificity is critical, as the lower ligand can influence the function and efficiency of cobamide-dependent enzymes. asm.org
The evolution of lower ligand specificity is prominently illustrated by the CobT/ArsAB family of enzymes, which activate the lower ligand base for attachment. nih.govnih.gov Most CobT homologs show a preference for 5,6-dimethylbenzimidazole (B1208971) (DMB), the lower ligand of true vitamin B12. croftsmicrolab.org However, the emergence of specialists like ArsAB represents a key adaptive innovation. The arsAB genes encode a heterodimeric enzyme specifically adapted to activate phenolic compounds, a function that a typical CobT cannot perform efficiently. croftsmicrolab.org This specialization allows organisms like Sporomusa ovata to synthesize phenolyl cobamides, which are required for certain metabolic functions in that organism. croftsmicrolab.org
The specificity is not limited to biosynthesis. Cobamide-dependent enzymes have also co-evolved to prefer certain cobamides. For example, the gut bacterium Bacteroides thetaiotaomicron can utilize benzimidazolyl and purinyl cobamides but is unable to use phenolyl cobamides for its methionine synthase-dependent growth. asm.org Conversely, other organisms can utilize a broader range of cobamides. This enzymatic specificity demonstrates a clear adaptive evolution, where the metabolic machinery of an organism becomes fine-tuned to the type of cobamide it can either synthesize or reliably acquire from its environment. Laboratory evolution experiments have shown that bacteria can adapt to better utilize less-preferred cobamides by mutating genes involved in uptake and activation, highlighting the evolutionary plasticity of these pathways. asm.org
Table 2: Genes and Enzymes in this compound Evolution
| Gene(s) | Enzyme | Function | Evolutionary Aspect | Reference |
|---|---|---|---|---|
| cobT | CobT | Activates lower ligand bases (typically benzimidazoles/purines) | Ancestral gene; widespread with a preference for DMB. | nih.govcroftsmicrolab.org |
| arsA/arsB | ArsA/ArsB | Activates phenolic lower ligand bases | Specialized homologs of cobT; distribution suggests vertical inheritance within Negativicutes. | nih.govcroftsmicrolab.org |
| metH | Methionine Synthase | Cobamide-dependent methionine synthesis | Enzyme exhibits specificity for certain cobamide lower ligands, showing co-evolution. | asm.org |
| btuB | BtuB | Outer membrane cobamide transporter | Can be mutated to increase expression, allowing adaptation to low concentrations of less-preferred cobamides. | asm.org |
Methodologies for Researching Phenolyl Cobamides
Advanced Isolation and Purification Techniques for Phenolyl Cobamides from Complex Biological Matrices
The isolation and purification of phenolyl cobamides from complex biological matrices, such as bacterial cell cultures, require multi-step procedures to separate them from other cellular components and different corrinoid species. A common initial step is the extraction of corrinoids from the bacterial biomass using a cyanide solution. This converts the various upper-ligand forms of the cobamides (e.g., adenosyl-, methyl-) into the more stable cyanocobamide form, which simplifies subsequent purification and analysis. nih.gov
Following extraction, chromatographic techniques are employed for purification. Column chromatography using resins like Amberlite XAD-4 and neutral aluminum oxide has been effectively used for the purification of various bacterial cobamides and is a suitable method for phenolyl cobamides. hmdb.ca These materials separate compounds based on their polarity and size. Phenol (B47542) extractions have also been utilized in the purification process of cobamides. hmdb.ca
Spectroscopic and Chromatographic Characterization for Phenolyl Cobamide Structural Elucidation
The definitive identification and structural elucidation of phenolyl cobamides rely on a combination of powerful spectroscopic and chromatographic techniques.
HPLC is a fundamental tool for the separation of different cobamides from a mixture. hmdb.ca When coupled with a mass spectrometer (LC-MS or LC-MS/MS), it becomes a highly sensitive and specific technique for identifying and quantifying these compounds. youtube.comnih.gov Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of its elemental composition and structural features. nih.gov Fast-atom-bombardment mass spectroscopy (FAB-MS) has been specifically used in the structural deduction of this compound isolated from Sporomusa ovata. nih.gov More modern techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (LC-ESI-QTOF-MS/MS) are now widely used for the comprehensive profiling of phenolic compounds in biological extracts, offering high resolution and accuracy. youtube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of complex molecules like phenolyl cobamides. nih.govnih.gov 1H NMR provides information about the chemical environment of hydrogen atoms within the molecule, allowing for the determination of its precise structure. croftsmicrolab.org The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum help to identify the different parts of the molecule, including the specific phenolic lower ligand and its attachment point to the corrin (B1236194) ring. docbrown.info For instance, the structure of this compound from S. ovata was deduced using 1H NMR spectroscopy. nih.gov While obtaining high-quality NMR spectra of cobamides can be challenging due to their complex structure and potential for aggregation, it remains a crucial technique for unambiguous structure determination. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is a readily available and valuable technique for the initial detection and assessment of the purity of corrinoids, including phenolyl cobamides. nih.gov Corrinoids have a characteristic UV-Vis absorption spectrum due to the extensive system of conjugated double bonds in the corrin ring. msu.edu The spectrum of phenol itself shows a maximum absorption (λmax) around 270-275 nm. docbrown.inforesearchgate.net The UV-Vis spectrum of a this compound is a composite of the absorptions of the corrin ring and the phenolic lower ligand. Changes in the spectrum can also indicate modifications to the corrin ring or the coordination state of the cobalt ion. nih.gov This technique is often used to monitor the purification process and to quantify the concentration of the purified cobamide. nih.gov
Table 2: Analytical Techniques for this compound Characterization
| Technique | Application | Information Obtained |
| HPLC | Separation and Quantification | Retention time, purity, and concentration. |
| LC-MS/MS | Identification and Quantification | Mass-to-charge ratio, molecular formula, and fragmentation patterns for structural confirmation. |
| NMR Spectroscopy | Detailed Structural Elucidation | Precise atomic connectivity and stereochemistry. |
| UV-Vis Spectroscopy | Detection and Purity Assessment | Characteristic absorption spectrum (λmax), concentration, and purity. |
Molecular and Genetic Engineering Approaches for Investigating this compound Pathways
Understanding the genetic basis of this compound biosynthesis is crucial for its study and potential manipulation. Comparative genomics has been a powerful tool in this regard. By comparing the genomes of cobamide-producing and non-producing organisms, researchers can identify candidate genes involved in the biosynthetic pathway. nih.gov This approach led to the identification of the genes responsible for the attachment of phenolic lower ligands. It was discovered that in organisms that produce phenolyl cobamides, the typical cobT gene is replaced by two adjacent cobT homologs, designated arsA and arsB. nih.gov These tandemly encoded genes are necessary for the activation of phenolic compounds for their incorporation into the cobamide. nih.gov Genomic surveys have shown that the arsAB gene pair is almost exclusively found in bacteria of the class Negativicutes, which includes Sporomusa. nih.gov
Further investigation into the function of these genes involves molecular and genetic engineering techniques. Heterologous expression studies, where the arsAB genes are transferred into a model organism that does not normally produce phenolyl cobamides, can confirm their role in the biosynthesis. croftsmicrolab.org In vitro characterization of the purified ArsAB enzyme has shown that it can activate both phenolic compounds and benzimidazoles, although with different efficiencies. croftsmicrolab.org
Metabolic engineering strategies can also be employed to manipulate the production of phenolyl cobamides. This can involve the overexpression of key biosynthetic genes to increase yield or the introduction of genes from other organisms to produce novel cobamide structures. nih.gov Techniques such as gene knockouts or RNA interference can be used to study the effect of removing a specific gene from the pathway, thereby confirming its function. nih.gov These genetic and molecular tools are essential for a complete understanding of the this compound biosynthetic pathway and its regulation.
Targeted Gene Deletion and Complementation Studies in Model Microorganisms
A fundamental approach to determining the function of a specific gene is to observe the effect of its absence. Targeted gene deletion involves the precise removal or inactivation of a gene suspected to be involved in this compound biosynthesis or utilization. This "knockout" mutant is then cultured and its phenotype is compared to the wild-type organism. A change, such as the inability to produce phenolyl cobamides or utilize them for a specific metabolic process, provides strong evidence for the gene's function.
To confirm that the observed phenotype is a direct result of the specific gene deletion and not due to unintended secondary mutations, a complementation study is performed. In this step, a functional copy of the deleted gene is reintroduced into the mutant strain, typically on a plasmid. Restoration of the original, wild-type phenotype confirms the gene's role. This strategy of combining genome mining, comparative genomics, and functional genetics provides a powerful method for identifying and validating novel biosynthetic gene clusters. nih.gov
Heterologous Expression Systems for Characterizing this compound Biosynthetic and Remodeling Enzymes
Many microorganisms that produce phenolyl cobamides are difficult to cultivate in standard laboratory settings. To overcome this, researchers use heterologous expression systems. This technique involves cloning a gene or an entire gene cluster from the source organism and expressing it in a well-characterized, easily grown host, such as Escherichia coli or Bacillus megaterium. nih.gov
This approach serves several key purposes:
Enzyme Production: It allows for the large-scale production and subsequent purification of specific biosynthetic or remodeling enzymes for detailed biochemical analysis. nih.govnih.gov
Pathway Reconstruction: By expressing a series of genes, researchers can reconstruct parts of or the entire biosynthetic pathway in the host organism, verifying the function of the involved enzymes. researchgate.net
Functional Characterization: It is particularly useful for studying enzymes like cobamide synthases (CobS) or remodeling enzymes (e.g., CbiR, CbiZ), which modify the structure of cobamides. nih.govnih.gov For instance, the Vibrio cholerae CobS enzyme was shown to confer remodeling activity when expressed in a heterologous E. coli system. nih.govresearchgate.net
A comparative study assessing different bacterial hosts for expressing cobalamin-dependent enzymes found a trade-off between the quantity of protein purified and the quality of cofactor incorporation, highlighting the importance of selecting the appropriate expression system for the specific research question. nih.gov
Table 1: Examples of Heterologous Expression Hosts and Applications
| Expression Host | Model Enzyme/System | Purpose | Reference |
|---|---|---|---|
| Escherichia coli | Akkermansia muciniphila CbiR | Overexpression and purification for in vitro activity assays. | nih.gov |
| Escherichia coli | Vibrio cholerae CobS (VcCobS) | To demonstrate direct cobamide remodeling activity. | nih.govresearchgate.net |
| Streptomyces coelicolor ZM12 | gbnA-E gene cluster | Verification of genes sufficient for synthesizing the galbonolide antibiotic structure. | researchgate.net |
In Vitro Enzymatic Assays for Characterizing this compound-Dependent Reactions
In vitro (literally "in glass") enzymatic assays are critical for dissecting the precise biochemical function, substrate specificity, and kinetics of individual enzymes involved in this compound metabolism. These experiments are conducted in a controlled, cell-free environment, typically in a test tube.
The process involves purifying the enzyme of interest, often via heterologous expression, and incubating it with its suspected substrate(s) under defined conditions (e.g., temperature, pH, cofactor presence). The reaction is then analyzed to identify and quantify the products. For example, to characterize the cobamide remodeling enzyme CbiR from Akkermansia muciniphila, the purified protein was incubated with various cobamides, including phenolyl cobamides. nih.gov The reaction products were then analyzed using High-Performance Liquid Chromatography (HPLC), which separates the different compounds in the mixture. nih.gov This demonstrated that CbiR could hydrolyze several different cobamides to a common intermediate, adenosylcobyric acid phosphate (B84403) (AdoCbi-P). nih.gov Similarly, in vitro assays with crude membrane preparations containing Vibrio cholerae CobS (VcCobS) were used to demonstrate that the enzyme could directly remodel pseudocobalamin. nih.gov
Bioinformatics and Omics Approaches for Predicting and Analyzing this compound Metabolism
The advent of high-throughput sequencing has revolutionized the study of microbial metabolism. Bioinformatics and "omics" (genomics, transcriptomics, proteomics) approaches allow for the large-scale analysis of genetic and functional information, providing powerful predictive tools for understanding this compound metabolism across diverse organisms and ecosystems.
Metagenomics and Metatranscriptomics for Ecological Insights into this compound Cycling
Metagenomics involves sequencing the collective DNA from all organisms in an environmental sample (e.g., soil, gut, or water), while metatranscriptomics sequences the collective messenger RNA (mRNA). These approaches provide a snapshot of the functional potential and gene expression of an entire microbial community.
These tools are invaluable for studying the ecological role of phenolyl cobamides. researchgate.net By analyzing metagenomic data, researchers can determine the prevalence and distribution of genes for the biosynthesis and utilization of different cobamides, including phenolyl cobamides, within a complex community. researchgate.netnih.gov For instance, a metagenomic assessment of the skin microbiome showed that both dominant and rare taxa encode for de novo cobamide biosynthesis, supporting a model of cobamide sharing that could influence community structure and skin health. researchgate.net Metatranscriptomics takes this a step further by revealing which of these genes are actively being expressed, indicating which metabolic pathways are active. nih.gov This can help validate predictions made from genomic data and visualize how cobamides are used and shared in situ. nih.gov
Proteomics for Enzyme Expression and Localization Studies
Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of phenolyl cobamides, proteomics serves to confirm the predictions made by genomics and transcriptomics. While a genome may contain the gene for a biosynthetic enzyme, proteomics can verify that the enzyme is actually being produced (expressed) under specific growth conditions.
Using techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify hundreds or thousands of proteins from a microbial culture. This allows for the direct detection of the enzymes involved in the this compound biosynthesis pathway. Furthermore, proteomics can help determine the subcellular localization of these enzymes (e.g., cytoplasm, membrane-associated, or secreted), which is crucial for understanding the logistics of the metabolic pathway. When applied to an entire community (metaproteomics), this approach can identify which organisms are actively expressing cobamide-related proteins, complementing metagenomic and metatranscriptomic data to provide a more complete picture of community function. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
